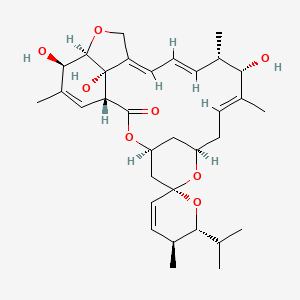

Avermectin B1b aglycone

Description

Properties

Molecular Formula |

C33H46O8 |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-12',21',24'-trihydroxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C33H46O8/c1-18(2)29-21(5)12-13-32(41-29)16-25-15-24(40-32)11-10-20(4)27(34)19(3)8-7-9-23-17-38-30-28(35)22(6)14-26(31(36)39-25)33(23,30)37/h7-10,12-14,18-19,21,24-30,34-35,37H,11,15-17H2,1-6H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27-,28+,29+,30+,32+,33+/m0/s1 |

InChI Key |

IVLVHFFFOVKPKM-XMGCMGKSSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C(C)C)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C(C)C)C)O |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Insecticidal Properties

Avermectin B1b aglycone exhibits potent insecticidal activity against a wide range of agricultural pests, including mites and insects. It is particularly effective against the two-spotted spider mite (Tetranychus urticae) and other economically significant pests. Research indicates that derivatives of avermectin B1b have been developed to enhance residual activity and photostability, making them suitable for field applications.

Table 1: Efficacy of Avermectin B1b Against Agricultural Pests

| Pest Species | Efficacy (mg/L) | Reference |

|---|---|---|

| Two-spotted spider mite | 0.5 | |

| Cabbage looper | 0.5 | |

| Southern armyworm | 0.5 |

Veterinary Medicine

Antiparasitic Use

Avermectin B1b is widely used in veterinary medicine as an anthelmintic agent for treating parasitic infections in livestock and pets. It is effective against a variety of nematodes and arthropods, including heartworms in dogs and gastrointestinal parasites in cattle.

Case Study: Treatment of Canine Heartworm Disease

In a clinical study, dogs infected with Dirofilaria immitis were treated with avermectin B1b at doses ranging from 200 to 400 µg/kg. The results indicated a significant reduction in microfilarial counts, demonstrating its efficacy in managing heartworm disease without severe adverse effects .

Human Health Applications

Therapeutic Uses

Avermectin B1b has been utilized in treating various human parasitic infections, including onchocerciasis (river blindness), strongyloidiasis, and scabies. Its mechanism involves binding to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death.

Table 2: Human Uses of Avermectin B1b

| Condition | Treatment Efficacy | Reference |

|---|---|---|

| Onchocerciasis | High efficacy | |

| Strongyloidiasis | Effective | |

| Scabies | Significant reduction |

Recent Advances and Research

Recent studies have focused on enhancing the production and efficacy of avermectin derivatives through genetic modifications and fermentation techniques. For instance, a mutant strain of Streptomyces avermitilis was developed to increase the yield of avermectin B1b significantly through UV mutagenesis .

Preparation Methods

Strain Improvement via Mutagenesis

The wild-type strain Streptomyces avermitilis 41445 produces low yields of avermectin B1b (17 mg/L). To overcome this limitation, physical and chemical mutagenesis strategies have been employed to generate hyper-producing mutants.

Ultraviolet (UV) Radiation :

Exposing S. avermitilis spores to UV radiation for 45 minutes resulted in a survival rate of 20% but yielded mutant strain UV45(3), which produced 254.14 mg/L of B1b—a 14.9-fold increase over the parent strain. Prolonged exposure (55–60 minutes) reduced survival rates to 16.66% and 13.33%, respectively, with corresponding lethality rates of 0.05–0.075.

Ethyl Methanesulfonate (EMS) :

Treatment with 1 µL/mL EMS for 50 minutes reduced survival to 0.384% but achieved a B1b yield of 202.63 mg/L (11.9-fold increase). The alkylating agent induced base mispairing, favoring mutations in the avermectin biosynthetic gene cluster.

Ethidium Bromide (EB) :

At 30 µL/mL EB for 30 minutes, survival dropped to 1.33%, yet B1b production reached 199.30 mg/L (11.7-fold increase). Higher EB concentrations (40 µL/mL) abolished production entirely, highlighting the need for precise mutagen dosing.

Table 1: Mutagenesis Outcomes for S. avermitilis 41445

| Mutagen | Exposure Time | Survival Rate | B1b Yield (mg/L) | Fold Increase |

|---|---|---|---|---|

| UV | 45 min | 20% | 254.14 | 14.9x |

| EMS | 50 min | 0.384% | 202.63 | 11.9x |

| EB | 30 min | 1.33% | 199.30 | 11.7x |

Fermentation Process Optimization

The Synthetic Medium 2 (SM2) formulation is critical for maximizing aglycone production. Key components include soluble corn starch (50 g/L) as the carbon source, yeast extract (2 g/L) for nitrogen, and α-amylase (0.1 g/L) to hydrolyze starch. Fermentation occurs at 31°C for 10 days with agitation at 150 rpm, maintaining a pH of 7.2 ± 0.2. Under these conditions, the UV45(3) mutant achieved a 92.22% mutation rate and 8.42% positive mutation rate.

Genetic Engineering Approaches

The avermectin biosynthetic gene cluster in S. avermitilis includes polyketide synthases (PKS; AveA1–A4), oxidoreductases (AveE, AveF), and methyltransferases (AveD). Modifying these genes enhances aglycone yield:

-

AveD Knockout : Blocking AveD-mediated methylation shifts production toward the B series, increasing B1b aglycone output.

-

PKS Engineering : Substituting propionate units for acetate in the PKS backbone directs synthesis to the B1b aglycone scaffold.

Chemical and Semisynthetic Methods

Hydrolysis of Avermectin B1b

Avermectin B1b aglycone is obtained by hydrolyzing the bisoleandrosyl sugar moiety from avermectin B1b. Acid-catalyzed hydrolysis (e.g., using 0.1 M HCl at 60°C for 2 hours) cleaves the glycosidic bonds, yielding the aglycone core. This method achieves >95% purity but requires subsequent purification via chromatography.

Chemical Modification of Aglycone Intermediates

The C-4 and C-13 positions of the aglycone are amenable to chemical modifications:

-

C-4 Acylation : Introducing acyl groups enhances solubility and stability. For example, 4″-O-acetylation improves photostability by 30%.

-

C-13 Oxidation : Converting the spiroketal ring to a ketone group increases antiparasitic activity against resistant nematode strains.

Purification and Isolation Techniques

Solvent Extraction and Precipitation

Post-fermentation broth is treated with ethyl acetate to extract avermectins. After evaporation, the crude extract is precipitated using methanol-water (1:3 v/v), yielding a 70–80% recovery rate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 245 nm resolves B1b aglycone from impurities. A gradient of acetonitrile-water (70:30 to 90:10 over 20 minutes) achieves baseline separation, with a retention time of 12.3 minutes.

Table 2: HPLC Parameters for Aglycone Purification

| Parameter | Specification |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | Acetonitrile-water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Retention Time | 12.3 min |

Yield Optimization and Process Scalability

Optimizing fermentation duration and nutrient feed strategies can further enhance yields. Extending fermentation to 12 days increases B1b aglycone titers by 15%, while fed-batch addition of glucose (10 g/L/day) prevents carbon catabolite repression. Scalability trials in 500 L bioreactors demonstrate consistent yields of 240–250 mg/L, confirming industrial viability .

Q & A

Q. What biosynthetic pathways produce Avermectin B1b aglycone, and what key intermediates are involved?

Avermectin B1b aglycone is synthesized via a polyketide pathway in Streptomyces avermitilis. The KEGG module (M00777) outlines the conversion of 2-methylbutanoyl-CoA/isobutyryl-CoA into 6,8a-seco-6,8a-deoxy-5-oxoavermectin "1b" aglycone, a precursor to Avermectin B1b . Critical steps include:

- Modular polyketide synthase (PKS) assembly of the macrolide backbone.

- Oxidative cyclization to form the spiroketal and furan rings.

- Glycosylation (absent in the aglycone form).

Key intermediates:

| Intermediate | Role | Reference |

|---|---|---|

| 6,8a-Seco-6,8a-deoxy-5-oxoavermectin "1b" aglycone | Core scaffold before glycosylation | |

| 22,23-dihydroavermectin B1b aglycone | Synthetic target for total synthesis studies |

Q. What analytical methods are used to characterize Avermectin B1b aglycone purity and structure?

- HPLC with UV detection : Pharmacopeial standards (e.g., USP Eprinomectin RS) are used to validate retention times for B1a/B1b separation .

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., spiroketal C-O-C stretching at ~1100 cm⁻¹) .

- Thin-layer chromatography (TLC) : Monitors fermentation byproducts (e.g., impurities like 8a-oxo derivatives) .

Example purity criteria:

Advanced Research Questions

Q. How do Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) compare in optimizing Avermectin B1b fermentation?

A 2021 study compared RSM and ANN for optimizing NaCl, KCl, and pH in S. avermitilis cultures :

| Parameter | RSM Prediction | ANN Prediction | Experimental Result |

|---|---|---|---|

| NaCl (g/L) | 2.56 | 0.5 | 0.5 |

| KCl (g/L) | 2.1 | 1.0 | 1.0 |

| pH | 7.5 | 7.46 | 7.46 |

| B1b yield (mg/L) | 3080.56 | 4105.76 | 4077.40 |

Q. Key findings :

- ANN outperformed RSM, with a 32% higher accuracy in yield prediction .

- Variable sensitivity differed: RSM ranked NaCl > KCl > pH, while ANN prioritized pH > NaCl > KCl .

Q. What challenges arise in the total synthesis of 22,23-dihydroavermectin B1b aglycone?

The 1995 total synthesis by Ferezou et al. highlighted:

- Stereochemical control : Ensuring correct configuration at C13, C17a, and C20b required enantioselective allylation and Sharpless epoxidation .

- Spiroketal formation : Acid-mediated cyclization risked undesired ring-opening .

- Scalability : Multi-step sequences (e.g., C10–C25 fragment synthesis) resulted in low overall yields (<5%) .

Recent advances:

Q. How do mutations in Streptomyces avermitilis affect Avermectin B1b aglycone production?

UV and EMS mutagenesis studies identified:

Q. What contradictions exist in variable selection for fermentation optimization?

Conflicting variable rankings between RSM and ANN (see FAQ 3) suggest:

Q. How is 6,8a-seco-6,8a-deoxy-5-oxoavermectin "1b" aglycone validated as a biosynthetic intermediate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.